![molecular formula C15H14N2O5 B2552801 4-{[1,3-dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinyliden]methyl}phenyl acetate CAS No. 110449-08-6](/img/structure/B2552801.png)
4-{[1,3-dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinyliden]methyl}phenyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound of interest, 4-{[1,3-dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinyliden]methyl}phenyl acetate, is a derivative of pyrimidinone, which is a class of compounds that has been extensively studied due to their diverse biological activities and potential applications in various fields, including medicinal chemistry. The core structure of this compound is based on a pyrimidinone ring, which is a six-membered heterocyclic compound containing two nitrogen atoms.
Synthesis Analysis
The synthesis of pyrimidinone derivatives can be achieved through various methods. For instance, the regioselective alkylation of 4,6-dimethyl-1-phenyl-2(1H)-pyrimidinone with alkyl halides in the presence of sodium hydride at low temperatures affords C-6 alkylated products in good yields . This suggests that the compound of interest could potentially be synthesized through a similar alkylation strategy, with the appropriate choice of alkyl halides and reaction conditions tailored to introduce the desired substituents at the relevant positions on the pyrimidinone ring.
Molecular Structure Analysis
The molecular structure of pyrimidinone derivatives can be complex, with the potential for various substituents to influence the overall conformation and geometry of the molecule. For example, the crystal structure of a related compound, ethyl-4-(4-acetoxy-phenyl)-3-acetyl-6-methyl-2-thioxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylate, revealed an almost orthogonal dihedral angle between the planes of the aryl and dihydropyrimidine rings . This information is valuable as it provides insight into how substituents might affect the three-dimensional arrangement of the compound of interest.
Chemical Reactions Analysis
Pyrimidinone derivatives can undergo various chemical reactions, which are influenced by the nature of the substituents attached to the core ring. The reactivity of these compounds can be explored through quantum-chemical studies to identify the most probable reaction centers for electrophilic attack . This knowledge is crucial for understanding how the compound of interest might behave under different chemical conditions and which transformations it might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidinone derivatives, such as solubility, melting point, and reactivity, are determined by their molecular structure. For instance, the solvatochromic response of a merocyanine dye derived from a pyrimidinone was studied, and its absorption maxima in various solvents were analyzed . This type of analysis could be applied to the compound of interest to predict its behavior in different environments, which is particularly relevant for applications in dye chemistry and materials science.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Pyrimidine derivatives, including similar compounds to 4-{[1,3-dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinyliden]methyl}phenyl acetate, have been synthesized and explored for various applications. For instance, the synthesis of 1-alkyl-5-phenyl-4(1H)pyrimidinones showcases methodologies that could potentially be applied to or derived from the compound , highlighting the chemical versatility and potential for structural modification inherent in pyrimidine derivatives (Beck & Gajewski, 1976).
Heterocyclic Chemistry and Derivative Formation
The formation of pyrimidine derivatives, such as 2H-pyrano[2,3-d]pyrimidine derivatives, indicates the reactivity and utility of pyrimidine bases in creating complex heterocyclic systems. These systems are of interest for further chemical exploration and potential application in material science, pharmaceuticals, and as intermediates in organic synthesis (Bayat, Bayat, & Asayesh, 2012).
Biological Evaluation
Although the request excludes drug use and dosage, it is worth noting that related compounds have been evaluated for biological activities. For instance, novel pyrazolopyrimidines derivatives have been synthesized and assessed for anticancer and anti-5-lipoxygenase agents, indicating the potential biomedical research applications of pyrimidine derivatives (Rahmouni et al., 2016).
Spectral Characterization and Complex Formation
The spectral characterization and complex formation studies of novel heterocyclic ligands derived from pyrimidine indicate the compound's utility in coordination chemistry and materials science. Such investigations can lead to the development of new materials with specific optical, electronic, or catalytic properties (Kareem, Mohsein, & Majeed, 2019).
Crystal Structure Analysis
The study of crystal structures of related compounds provides insights into the molecular geometry, intermolecular interactions, and potential application in designing materials with precise structural requirements. The detailed characterization can aid in understanding the physical properties and reactivity of such compounds (Mao et al., 2015).
Safety And Hazards
Propriétés
IUPAC Name |
[4-[(1,3-dimethyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O5/c1-9(18)22-11-6-4-10(5-7-11)8-12-13(19)16(2)15(21)17(3)14(12)20/h4-8H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMXVUACMMDTODB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C=C2C(=O)N(C(=O)N(C2=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[1,3-dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinyliden]methyl}phenyl acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

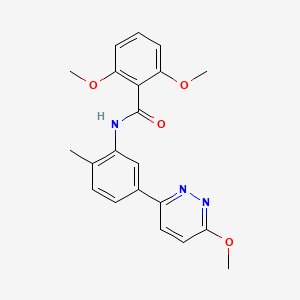
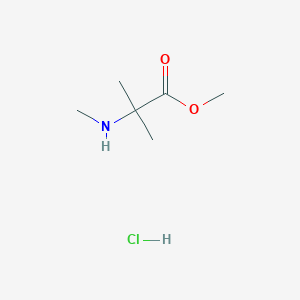


![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide](/img/structure/B2552724.png)
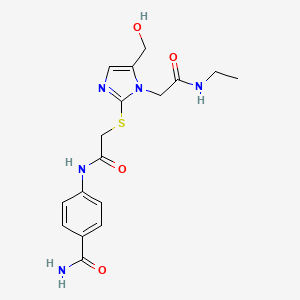
![Ethyl 2-{1-[(4-chloroanilino)carbonyl]-3-oxo-2-piperazinyl}acetate](/img/structure/B2552727.png)
![N-tert-butyl-2-[6-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxyacetamide](/img/structure/B2552728.png)
![1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-5-[(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2552732.png)
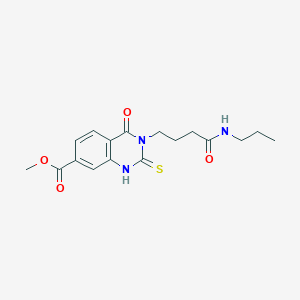

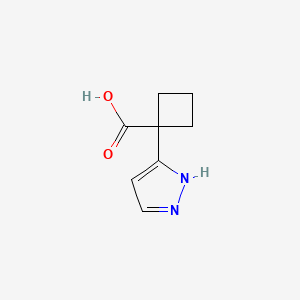
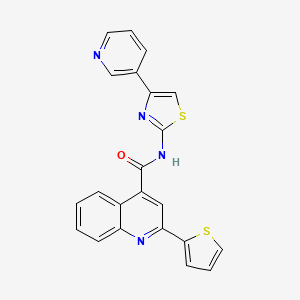
![1-[4-(Hydroxymethyl)-3-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2552741.png)